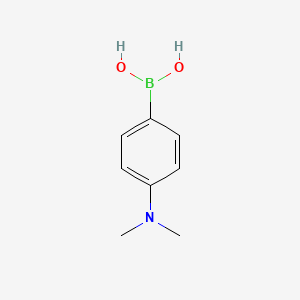

4-(Dimethylamino)phenylboronic acid

描述

Boronic Acid Group Reactivity

The boronic acid group, -B(OH)₂, is the primary site of many reactions involving this compound. Its reactivity is characterized by its ability to undergo protonation and deprotonation, as well as to form stable esters with alcohols.

Like other boronic acids, 4-(Dimethylamino)phenylboronic acid can participate in acid-base reactions. The boron atom in a boronic acid is electron-deficient and can accept a pair of electrons, acting as a Lewis acid. In aqueous solutions, an equilibrium exists between the neutral boronic acid and its anionic boronate form. bath.ac.uk The position of this equilibrium is influenced by the pH of the solution.

The process of deprotonation, or the loss of a proton, results in the formation of a conjugate base that is more electron-rich and often more nucleophilic. masterorganicchemistry.com Conversely, protonation makes the molecule more electron-poor. masterorganicchemistry.com These changes in electron density are crucial for the compound's reactivity in subsequent chemical transformations. masterorganicchemistry.com

A hallmark reaction of boronic acids is their ability to reversibly form cyclic esters, known as boronate esters, with 1,2- and 1,3-diols. nih.govnih.gov This reaction involves the displacement of the hydroxyl groups on the boron atom by the alcohol functionalities. The stability of the resulting boronate ester is a key feature, and this reaction is fundamental to the use of boronic acids in various applications, including the well-known Suzuki-Miyaura cross-coupling reaction. sigmaaldrich.comsigmaaldrich.com The formation of a pinacol (B44631) ester from this compound, for example, enhances its stability and solubility in organic solvents. cymitquimica.com

Role of the Dimethylamino Group in Reactivity

The dimethylamino group (-N(CH₃)₂) at the para position of the phenyl ring plays a critical role in modulating the reactivity of the boronic acid.

The dimethylamino group is a strong electron-donating group. nih.gov Through resonance, it increases the electron density on the aromatic ring and, consequently, influences the electronic properties of the boronic acid group. nih.govresearchgate.net This electron donation can affect the Lewis acidity of the boron atom, potentially enhancing its reactivity in certain catalytic cycles. cymitquimica.com By altering the electron density at the boron center, the dimethylamino group can facilitate key steps in catalytic processes, such as transmetalation in cross-coupling reactions.

Catalytic Activity of this compound

The unique electronic properties of this compound make it an effective catalyst in certain organic reactions, most notably in dehydrative condensation reactions.

Research has demonstrated that this compound, in cooperation with 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO), can effectively catalyze the dehydrative condensation of carboxylic acids and amines to form amides. nih.govrsc.org This cooperative catalytic system is significantly more effective than using either component individually. rsc.org The process is believed to involve the boronic acid activating the carboxylic acid, while DMAPO acts as a nucleophilic catalyst. This dual activation strategy has proven successful for a range of substrates, including sterically hindered amines and less nucleophilic anilines. rsc.org The practicality of this method has been showcased in the scalable synthesis of important pharmaceutical compounds. rsc.org

属性

IUPAC Name |

[4-(dimethylamino)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO2/c1-10(2)8-5-3-7(4-6-8)9(11)12/h3-6,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIIPFHVHLXPMHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)N(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370235 | |

| Record name | 4-(Dimethylamino)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28611-39-4 | |

| Record name | 4-(Dimethylamino)phenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28611-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Dimethylamino)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Dimethylamino)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Dimethylamino Phenylboronic Acid

Boronation Strategies for Aniline (B41778) Derivatives

The introduction of a boron-containing moiety onto an aniline derivative is a key step in the synthesis of the target compound. This can be accomplished through various borylation techniques.

Utilizing Boron Trioxide and Boron Trifluoride Reagents

While specific examples detailing the use of boron trioxide and boron trifluoride for the direct synthesis of 4-(dimethylamino)phenylboronic acid are not extensively documented in readily available literature, the general principles of their reactivity can be considered. Boron trihalides, like boron trifluoride, are powerful Lewis acids and can participate in electrophilic aromatic substitution reactions, although this is less common for boronation compared to other methods. The reaction would theoretically involve the electrophilic attack of a boron species on the electron-rich aromatic ring of N,N-dimethylaniline. The strong activating and ortho-, para-directing effect of the dimethylamino group would favor substitution at the para position.

Direct Boronation Approaches

Direct boronation methods offer a more common and efficient route to this compound, typically involving the generation of a potent nucleophile from an aryl halide, which then reacts with a boron-containing electrophile.

Organolithium Reagents in Boron Compound Reactions

A prevalent method for the synthesis of arylboronic acids involves the use of organolithium reagents. wikipedia.orgsigmaaldrich.com This strategy typically begins with the halogen-metal exchange of an aryl halide, such as 4-bromo-N,N-dimethylaniline, with an alkyllithium reagent like n-butyllithium at low temperatures. masterorganicchemistry.comfishersci.fr This generates a highly reactive aryllithium intermediate. Subsequent reaction of this intermediate with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, followed by acidic workup, yields the desired this compound. wikipedia.orgfishersci.fr The low temperature is crucial to prevent side reactions.

Table 1: Key Steps in Organolithium-Mediated Boronation

| Step | Description | Reagents |

| 1 | Halogen-Metal Exchange | 4-bromo-N,N-dimethylaniline, n-butyllithium |

| 2 | Borylation | Trialkyl borate (e.g., trimethyl borate) |

| 3 | Hydrolysis | Acidic workup (e.g., HCl) |

Grignard Reagents in Boron Compound Reactions

Similar to the organolithium approach, Grignard reagents provide a classic and effective method for the formation of carbon-boron bonds. walisongo.ac.idlibretexts.org The synthesis commences with the formation of the Grignard reagent from 4-bromo-N,N-dimethylaniline and magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orgyoutube.com The resulting arylmagnesium halide is then reacted with a trialkyl borate. The intermediate boronate ester is subsequently hydrolyzed with an acid to afford this compound. walisongo.ac.id The success of this reaction heavily relies on maintaining anhydrous conditions to prevent quenching of the highly reactive Grignard reagent. libretexts.orgyoutube.com

Cross-Coupling Methodologies in Synthesis

Modern synthetic organic chemistry offers powerful cross-coupling reactions that can be adapted for the synthesis of arylboronic acids.

Palladium-Catalyzed Approaches for Substituted Phenylboronic Acids

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are cornerstones of modern organic synthesis. sigmaaldrich.com While the Suzuki-Miyaura reaction is renowned for coupling boronic acids with organic halides, variations of palladium-catalyzed C-H activation and borylation have emerged as powerful tools for the direct synthesis of arylboronic acids. nih.gov This approach would involve the direct, palladium-catalyzed borylation of N,N-dimethylaniline. A common borylating agent used in these reactions is bis(pinacolato)diboron (B136004) (B₂pin₂). The reaction is typically catalyzed by a palladium complex with a suitable ligand. The dimethylamino group can act as a directing group, facilitating the borylation at the ortho or para position. Subsequent hydrolysis of the resulting boronate ester would yield this compound. This method offers the advantage of avoiding the pre-functionalization required for organolithium and Grignard-based methods.

Comparative Analysis of Synthetic Routes

Efficiency and Selectivity Considerations

The efficiency and selectivity of a synthetic route are paramount in determining its practicality and economic viability. These factors are heavily influenced by the chosen methodology, reagents, and reaction conditions.

Grignard and Organolithium Routes:

Traditional methods for synthesizing arylboronic acids often involve the reaction of an organometallic species, such as a Grignard reagent or an organolithium compound, with a trialkyl borate. nih.gov The Grignard route, while established, can present challenges. The direct reaction of Grignard reagents with trialkylborates can lead to a mixture of products due to multiple additions, although using an excess of the trialkylborate can mitigate this issue. researchgate.net The formation of the Grignard reagent from 4-bromo-N,N-dimethylaniline is a common starting point. However, the initiation of Grignard reactions can be inconsistent, and the reactions themselves are often highly exothermic, requiring careful control. nih.gov

Lithiation-borylation offers an alternative, often providing higher yields and cleaner reactions for certain substrates. rsc.org This method involves the deprotonation of an aromatic C-H bond using a strong organolithium base, followed by quenching with a boron electrophile. While effective, this route requires strictly anhydrous conditions and cryogenic temperatures, which can be challenging to scale.

Iridium-Catalyzed C-H Borylation:

A more modern and increasingly popular approach is the iridium-catalyzed C-H borylation of arenes. This method allows for the direct functionalization of C-H bonds, offering a more atom-economical and often milder route to arylboronic acids. nih.gov For the synthesis of this compound, the starting material would be N,N-dimethylaniline.

The regioselectivity of this reaction is a critical consideration. For N,N-dimethylaniline, the electronic directing effect of the dimethylamino group favors borylation at the para position, leading to the desired product. However, competing ortho and meta borylation can occur. Research has shown that the choice of ligand and boron source can significantly influence the selectivity. For instance, using smaller boron reagents like B₂eg₂ (derived from ethylene (B1197577) glycol) can enhance ortho-selectivity in the borylation of anilines, which is a consideration when the para position is blocked or when other isomers are desired. nih.gov While not the primary goal for synthesizing the para isomer, this highlights the tunability of the system.

The efficiency of iridium-catalyzed borylation can be high, with some reactions proceeding at room temperature. nih.gov This method often demonstrates broad functional group tolerance, avoiding the need for protecting groups that might be necessary in Grignard or lithiation routes.

Interactive Data Table: Comparison of Synthetic Routes for Arylboronic Acids

Below is a table summarizing key aspects of different synthetic routes. Note that specific yields for this compound can vary based on precise reaction conditions.

| Synthetic Route | Starting Material Example | Key Reagents | Typical Conditions | General Yields | Selectivity Considerations |

| Grignard Reaction | 4-Bromo-N,N-dimethylaniline | Mg, Trialkyl borate | Anhydrous ethereal solvent | Moderate to Good | Generally good for pre-functionalized arenes |

| Lithiation-Borylation | N,N-dimethylaniline | n-BuLi, Trialkyl borate | Anhydrous THF, -78°C | Good to Excellent | Directed by the most acidic proton |

| Ir-Catalyzed Borylation | N,N-dimethylaniline | [Ir(cod)OMe]₂, Ligand, B₂pin₂ | Organic solvent, RT to elevated temp. | Good to Excellent | Steric and electronic control, tunable |

This table provides a general overview. Specific conditions and outcomes can vary significantly.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This involves considerations such as atom economy, the use of less hazardous reagents and solvents, and energy efficiency.

Atom Economy: Iridium-catalyzed C-H borylation generally exhibits higher atom economy compared to Grignard and lithiation methods. This is because it avoids the use of stoichiometric organometallic reagents and the generation of stoichiometric metal halide waste. The direct functionalization of a C-H bond is inherently more atom-economical than a route requiring a pre-installed leaving group (like a halogen in the Grignard route).

Solvents and Reagents: Traditional Grignard and lithiation reactions often rely on anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF), which have associated flammability and peroxide-formation risks. While iridium-catalyzed reactions also use organic solvents, ongoing research aims to develop catalytic systems that can function in more environmentally benign solvents.

The use of highly reactive and pyrophoric reagents like n-butyllithium in lithiation routes poses significant safety and handling challenges, making it less favorable from a green chemistry perspective, especially on a large scale. Grignard reagents are generally considered more environmentally friendly than their organolithium counterparts. researchgate.net

Energy Efficiency: Iridium-catalyzed borylations can often be conducted at or near room temperature, which is a significant advantage in terms of energy consumption compared to reactions requiring cryogenic conditions (lithiation) or heating for initiation and sustenance (some Grignard reactions). nih.gov

Catalysis vs. Stoichiometric Reagents: The use of a catalyst, as in the iridium-catalyzed method, is a core principle of green chemistry. Catalytic processes reduce waste by enabling a small amount of a substance to carry out a reaction many times, whereas stoichiometric reagents are consumed in the reaction, leading to a larger volume of byproducts.

Improving Selectivity through "Green" Modifications: Research into modifying the boron source in iridium-catalyzed borylations, such as using diol-derived diboron (B99234) reagents, not only improves selectivity but also aligns with green chemistry principles by potentially reducing the need for complex purification steps to remove unwanted isomers. nih.gov This leads to less solvent use and waste generation during product isolation.

Interactive Data Table: Green Chemistry Aspects of Synthetic Routes

| Green Chemistry Principle | Grignard Reaction | Lithiation-Borylation | Ir-Catalyzed Borylation |

| Atom Economy | Moderate | Moderate | High |

| Use of Hazardous Reagents | Moderate (flammable solvents) | High (pyrophoric organolithiums) | Lower (catalytic amounts of metal) |

| Energy Consumption | Variable, can require heating | High (cryogenic temperatures) | Low to Moderate (often at RT) |

| Waste Generation | Stoichiometric Mg-salts | Stoichiometric Li-salts | Catalytic, less stoichiometric waste |

| Use of Catalysis | No | No | Yes |

This table provides a qualitative assessment based on general principles.

Reactivity and Reaction Mechanisms of 4 Dimethylamino Phenylboronic Acid

Catalytic Activity of 4-(Dimethylamino)phenylboronic Acid

Cooperative Catalysis with DMAPO in Dehydrative Condensation

Amide Condensation of Carboxylic Acids and Amines

The cooperative catalysis of an arylboronic acid and DMAPO facilitates the formation of an amide from a carboxylic acid and an amine. nih.govrsc.org The reaction proceeds through the activation of the carboxylic acid. While the precise mechanism is complex and can involve multiple equilibrium states, a key step is the formation of an active intermediate from the carboxylic acid and the boronic acid. rsc.org The presence of DMAPO is crucial for accelerating the reaction, particularly at elevated temperatures, by influencing the equilibrium between the active and inactive complexes that can form. nih.govrsc.org For instance, while 3,5-bis(trifluoromethyl)phenylboronic acid is effective for arenecarboxylic acids and α-branched carboxylic acids, this compound and phenylboronic acid show greater efficacy for α-nonbranched carboxylic acids in the presence of DMAPO. rsc.org

Interactive Data Table: Amide Condensation of Various Carboxylic Acids and Amines

| Carboxylic Acid | Amine | Catalyst System | Yield (%) |

| 2-Phenylbutyric acid | Benzylamine | 3,5-Bis(trifluoromethyl)phenylboronic acid-DMAPO | 95 |

| 2-Phenylbutyric acid | Benzylamine | This compound-DMAPO | 88 |

| Benzoic acid | Benzylamine | 3,5-Bis(trifluoromethyl)phenylboronic acid-DMAPO | 92 |

| Benzoic acid | Benzylamine | This compound-DMAPO | 75 |

| 3-Phenylpropionic acid | Benzylamine | Phenylboronic acid-DMAPO | 98 |

Chemoselectivity in Polyconjugated Carboxylic Acids

A significant advantage of the arylboronic acid-DMAPO catalytic system is its ability to chemoselectively promote the amide condensation of (poly)conjugated carboxylic acids. nih.govrsc.org This selectivity is particularly valuable in the synthesis of complex molecules where multiple functional groups are present. The cooperative nature of the catalysts allows for the activation of less reactive carboxylic acids that would not react efficiently with the boronic acid alone under the same conditions. rsc.org The system has demonstrated its utility in the selective amide condensation of β-substituted acrylic acids to produce the corresponding amides. nih.gov

Scalability and Industrial Significance

The catalytic method utilizing arylboronic acids and DMAPO is practical and scalable, making it suitable for industrial applications. nih.govrsc.org The use of inexpensive and readily available phenylboronic acid, in particular, holds industrial significance. nih.gov The scalability of this process has been demonstrated in the synthesis of N-Boc protected sitagliptin, an anti-diabetic drug, where a 2.5 g scale synthesis was successfully carried out. rsc.org The ability to perform these reactions at a larger scale without a decrease in efficiency is a key factor for its industrial viability. nih.govrsc.org

Deoxygenation of Amine N-oxides

Phenylboronic acid has been identified as a simple, efficient, and economical reagent for the deoxygenation of amine N-oxides to their corresponding amines. researchgate.net This metal-free method is effective for a range of N,N-dialkylaniline N-oxides, trialkylamine N-oxides, and pyridine (B92270) N-oxides, providing good to excellent yields. researchgate.net

Reactivity with Pyridine N-oxides

The deoxygenation of pyridine N-oxides using phenylboronic acid proceeds effectively, although the reaction rate is influenced by the electronic nature of the substituents on the pyridine ring. researchgate.net Pyridine N-oxides bearing electron-donating groups, such as 2,6-dimethyl and 4-(N,N-dimethylamino)pyridine N-oxides, undergo rapid and high-yielding conversions. researchgate.net Conversely, pyridine N-oxides with electron-withdrawing groups, including 2-chloro, 4-acetyl, 3-amido, and 2,6-dimethyl esters, require longer reaction times and generally result in more moderate yields. researchgate.net

Interactive Data Table: Deoxygenation of Substituted Pyridine N-oxides with Phenylboronic Acid

| Pyridine N-oxide | Reaction Time (h) | Yield (%) |

| 2,6-Dimethylpyridine N-oxide | 1.5 | 90 |

| 4-(N,N-Dimethylamino)pyridine N-oxide | 1.5 | 75 |

| 2-Chloropyridine N-oxide | 3.0 | 65 |

| 4-Acetylpyridine N-oxide | 4.0 | 60 |

Chemo-selectivity with Reduction Susceptible Functional Groups

A notable feature of the deoxygenation reaction with phenylboronic acid is its high chemoselectivity. researchgate.net Many functional groups that are susceptible to reduction, such as ketones, amides, esters, and nitro groups, are well-tolerated under the reaction conditions, even at elevated temperatures. researchgate.net This tolerance allows for the selective deoxygenation of the N-oxide functionality without affecting other sensitive parts of the molecule, making phenylboronic acid a valuable chemoselective reducing agent in organic synthesis. researchgate.net

Applications in Organic Synthesis and Catalysis

Cross-Coupling Reactions Utilizing 4-(Dimethylamino)phenylboronic Acid

This compound is a key reagent in several types of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. sigmaaldrich.com These reactions are fundamental in academic and industrial chemistry for the construction of biaryl and other conjugated systems.

The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology, is a powerful and widely used method for forming carbon-carbon bonds. The reaction typically involves the coupling of an organoboron species, such as this compound, with an organic halide or triflate in the presence of a palladium or nickel catalyst and a base. sigmaaldrich.com

A primary application of this compound is the synthesis of substituted biaryl compounds through palladium-catalyzed Suzuki-Miyaura coupling with aryl halides. chemicalbook.comas-1.co.jp This reaction allows for the direct connection of the 4-(dimethylamino)phenyl moiety to another aromatic ring system, a common structural motif in pharmaceuticals and materials science. For instance, the compound has been listed as a reactant for the synthesis of complex biaryl structures such as 5-chloro-7-aryl-8-hydroxyquinolines. google.com

While typically a cross-coupling reaction, related homo-coupling reactions of this compound can also occur, yielding symmetric biaryls. Research on metal-organic frameworks (MOFs) as catalysts has demonstrated the homo-coupling of this boronic acid to form N,N,N',N'-tetramethyldiphenyl-4,4'-diamine. google.com However, the dimethylamino group's sensitivity to oxidation can be a limiting factor under certain catalytic conditions, as observed in attempts to use related compounds in silver-catalyzed reactions where the nitrogen substituent was oxidized. nih.gov

While the Suzuki-Miyaura coupling is broadly applicable to the synthesis of styrenyl derivatives by reacting arylboronic acids with vinyl halides, specific documented examples detailing the use of this compound for this express purpose were not prominently available in the surveyed literature.

The vast majority of Suzuki-Miyaura reactions, including those with substituted phenylboronic acids, are catalyzed by palladium complexes. sigmaaldrich.comchemicalbook.com These catalysts are highly efficient and tolerant of a wide range of functional groups. Typical palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), often in combination with phosphine (B1218219) ligands that stabilize the catalyst and promote the reaction. hbni.ac.in The synthesis of biaryl menadione (B1676200) derivatives, for example, utilizes a PdCl₂(dppf) catalyst, highlighting a common palladium system for such couplings. nih.gov

In addition to palladium, nickel catalysts have been employed for the Suzuki-Miyaura cross-coupling of this compound. sigmaaldrich.com Nickel catalysis presents a more cost-effective and sustainable alternative due to the higher natural abundance and lower price of nickel compared to palladium. This application is noted by major chemical suppliers, indicating its relevance in synthetic chemistry. sigmaaldrich.com

The Negishi coupling is another powerful C-C bond-forming reaction that couples organic halides or triflates with organozinc compounds, typically using a nickel or palladium catalyst. A review of the scientific literature indicates that the Negishi coupling is mechanistically distinct from the Suzuki-Miyaura reaction, as it fundamentally relies on an organozinc reagent as the coupling partner, not an organoboron reagent. There is no evidence for the direct utilization of this compound as a primary reactant in the Negishi coupling. While a patent document mentions both Suzuki coupling with this compound and Negishi coupling in separate contexts, it does not suggest they are interchangeable. google.com

Negishi Coupling

Formation of Alkyl or Alkenyl-Substituted Aromatic Compounds

This compound is utilized in Suzuki-Miyaura cross-coupling reactions to introduce the 4-(dimethylamino)phenyl group onto various scaffolds, leading to the formation of substituted aromatic compounds. chemimpex.comsigmaaldrich.com This reaction is instrumental in creating biaryl compounds, which are common structural motifs in pharmaceuticals and functional materials. udel.edu The reaction's versatility allows for the coupling of a wide range of aryl and heteroaryl halides with the boronic acid, tolerating various functional groups. udel.edunih.gov

For instance, the palladium-catalyzed coupling of this compound with aryl halides proceeds under basic conditions to yield the corresponding substituted biphenyls. udel.educhemspider.com The reaction conditions can be optimized by varying the palladium catalyst, ligand, base, and solvent system to achieve high yields. nih.govnih.gov Microwave irradiation has also been employed to accelerate these reactions. nih.gov

Rhodium-Catalyzed Asymmetric Addition Reactions

This compound participates in rhodium-catalyzed asymmetric addition reactions. sigmaaldrich.comsigmaaldrich.com These reactions are crucial for the synthesis of chiral molecules, which are of great importance in medicinal chemistry and materials science. In these processes, the aryl group from the boronic acid is added to an unsaturated substrate, such as an α,β-unsaturated ketone or a nitroalkene, in the presence of a chiral rhodium catalyst. nih.govnih.gov

The choice of the chiral ligand coordinated to the rhodium center is critical for achieving high enantioselectivity. nih.gov The reaction mechanism involves a series of steps including transmetalation, insertion, and hydrolysis. nih.gov Research has shown that even low catalyst loadings (e.g., 0.1 mol%) can effectively catalyze these reactions, leading to high yields and excellent enantioselectivities of the desired chiral products. rsc.org

Table 1: Examples of Rhodium-Catalyzed Asymmetric Addition Reactions

| Substrate | Chiral Ligand | Product | Enantiomeric Excess (ee) | Reference |

| Nitroalkene | Chiral diene with tertiary butyl amide | Chiral nitro compound | High | rsc.org |

| α,β-Unsaturated ketone | BINAP | Chiral ketone | High | nih.gov |

Palladium-Catalyzed C-OH Bond Activation

While less common than the activation of C-X (X = halide) bonds, the palladium-catalyzed activation of C-OH bonds in phenols and alcohols for cross-coupling reactions is a growing area of interest. This compound can be used as the coupling partner in these transformations. sigmaaldrich.comsigmaaldrich.com This methodology allows for the use of phenols, which are readily available and often more environmentally benign starting materials than the corresponding halides. nih.gov

The success of these reactions often relies on the in-situ conversion of the phenol's hydroxyl group into a better leaving group, such as a tosylate or a sulfonate, followed by palladium-catalyzed cross-coupling with the boronic acid. nih.gov The development of efficient catalyst systems, including the appropriate palladium precursor and ligand, is key to achieving high yields in these C-O bond activation reactions. beilstein-journals.orgnih.gov

Building Blocks for Complex Organic Molecules

This compound serves as a fundamental building block in the synthesis of a wide array of complex organic molecules. chemimpex.comhilarispublisher.com Its utility stems from the presence of both the boronic acid functional group, which readily participates in cross-coupling reactions, and the dimethylamino group, which can influence the electronic properties and biological activity of the final molecule. hilarispublisher.comresearchgate.net

Chemists utilize this compound as a starting material to construct larger, more intricate structures through strategic bond formations. hilarispublisher.com For example, it is a key intermediate in the synthesis of various pharmaceuticals, including potential treatments for cancer and diabetes. chemimpex.com The ability to form stable carbon-carbon bonds under relatively mild conditions makes it an invaluable tool in multi-step syntheses of natural products and other biologically active compounds. libretexts.orgudel.edu

Functional Material Synthesis

The unique electronic properties conferred by the dimethylamino group make this compound a valuable component in the synthesis of functional materials. chemimpex.com

Polymers and Dyes

This boronic acid derivative is employed in the preparation of specialized polymers and dyes. chemimpex.comsigmaaldrich.com Phenylboronic acid-containing polymers have garnered significant attention for their potential in biomedical applications, such as drug delivery systems and tissue engineering scaffolds. nih.gov The incorporation of the 4-(dimethylamino)phenyl moiety can be achieved through the polymerization of monomers derived from the boronic acid. nih.govmdpi.com

In the synthesis of dyes, the electron-donating dimethylamino group acts as a powerful auxochrome, influencing the color and photophysical properties of the resulting molecule. mdpi.com For instance, it can be used to create push-pull chromophores, which have applications in nonlinear optics and as sensitizers in dye-sensitized solar cells. sigmaaldrich.com

Organic Electronic Materials

Flexible Displays

The development of flexible organic light-emitting diodes (OLEDs) is a rapidly advancing field, with significant research focused on creating materials that are not only efficient and stable but also possess the mechanical properties required for flexible applications. This compound and its derivatives, particularly its pinacol (B44631) ester, are valuable precursors in the synthesis of materials for flexible displays, primarily serving as building blocks for blue-emitting layers and host materials. The dimethylamino group acts as a strong electron donor, which is a crucial component in designing molecules with tailored electronic properties for OLEDs.

These boronic acid derivatives are frequently employed in Suzuki-Miyaura cross-coupling reactions, a powerful method for creating carbon-carbon bonds to assemble complex organic molecules. This reaction is instrumental in constructing the conjugated frameworks of organic semiconductors used in OLEDs. The resulting materials often feature a donor-acceptor architecture, where the 4-(dimethylamino)phenyl group serves as the electron-donating moiety. This structure is key to achieving efficient charge injection and transport, as well as tuning the emission color.

Research in this area has led to the development of various blue-emitting materials, which are essential for full-color displays. While specific examples directly starting from this compound are part of ongoing research, the synthesis of diphenylamine-substituted vinylarenes and other triarylamine-based emitters showcases a similar synthetic strategy. These materials exhibit promising performance characteristics for use in flexible OLEDs. For instance, devices using such emitters have demonstrated high luminance efficiency and good color purity, crucial for high-quality displays. The use of boronic acids like this compound facilitates the modular design of these complex molecules, allowing for the fine-tuning of their optical and electronic properties.

Below is a table summarizing the performance of a representative blue OLED device incorporating a diphenylamine-based emitter, a structure synthetically accessible through methodologies involving boronic acid precursors.

Table 1: Performance of a Representative Blue OLED Device

| Parameter | Value |

| Emitter | Diphenylamine-substituted diphenylvinylarene derivative |

| Maximum Luminance Efficiency (cd/A) | 5.48 |

| Power Efficiency (lm/W) | 2.45 |

| External Quantum Efficiency (%) | 2.85 |

| Commission Internationale de l'Éclairage (CIE) Coordinates (x, y) | (0.17, 0.25) |

This table presents representative data for a blue OLED device with a structure similar to those that can be synthesized using this compound derivatives. The data is illustrative of the performance achievable with this class of materials.

Solar Cells

In the realm of renewable energy, this compound is a key reagent in the synthesis of organic dyes for dye-sensitized solar cells (DSSCs). acs.org These solar cells offer a promising alternative to conventional silicon-based photovoltaics due to their potential for low-cost manufacturing, flexibility, and good performance in various light conditions. The efficiency of a DSSC is highly dependent on the properties of the organic dye used as a sensitizer, which is responsible for light absorption and the subsequent injection of electrons into the semiconductor's conduction band.

The 4-(dimethylamino)phenyl group serves as a potent electron-donating unit within the structure of these organic dyes. opticsjournal.net This donor group is typically connected to an electron-accepting group (an anchor that binds to the semiconductor surface, often a cyanoacrylic acid) through a π-conjugated bridge. This "donor-π-acceptor" (D-π-A) design is a fundamental principle in the molecular engineering of efficient DSSC dyes. The dimethylamino group enhances the dye's ability to absorb light in the visible spectrum and facilitates the intramolecular charge transfer upon photoexcitation, which is a critical step for efficient electron injection.

A notable example of the application of this compound in this field is in the synthesis of a series of organic dyes, designated XS28, XS29, and XS30. researchgate.net In the creation of these dyes, this compound is reacted with a halogenated cyclopentadithiophene derivative through a Suzuki-Miyaura cross-coupling reaction. The cyclopentadithiophene unit acts as the π-bridge, connecting the 4-(dimethylamino)phenyl donor to the rest of the dye molecule. The performance of solar cells fabricated with these dyes demonstrates the effectiveness of this molecular design strategy.

The table below summarizes the key performance parameters of dye-sensitized solar cells fabricated using the XS series of dyes.

Table 2: Photovoltaic Performance of DSSCs with XS Series Dyes

| Dye | Overall Conversion Efficiency (η, %) | Open-Circuit Voltage (Voc, mV) | Short-Circuit Current Density (Jsc, mA/cm²) | Fill Factor (FF) |

| XS28 | 5.8 | 720 | 12.3 | 0.65 |

| XS29 | 6.2 | 735 | 13.1 | 0.64 |

| XS30 | 6.5 | 740 | 13.8 | 0.63 |

This table presents the performance data for dye-sensitized solar cells using the XS series of organic dyes, which are synthesized using this compound. The data is based on reported research findings in the field.

Research in Sensor Technology and Biosensing

Design and Development of Fluorescent Sensors

The inherent fluorescence capabilities of molecules incorporating the 4-(dimethylamino)phenyl group, combined with the reactivity of the boronic acid moiety, make this compound a valuable building block for fluorescent sensors. These sensors are designed to signal the presence of specific analytes through changes in their light-emissive properties.

The dimethylamino group in 4-(dimethylamino)phenylboronic acid functions as a potent electron-donating group. nih.gov This characteristic is fundamental to the design of fluorescent sensors based on intramolecular charge transfer (ICT). In such sensors, the dimethylamino group acts as the electron donor, while another part of the molecule, often involving the boronic acid group itself, acts as the electron acceptor. nih.gov The efficiency of this charge transfer, and consequently the fluorescence properties of the molecule, can be modulated by the interaction of the boronic acid with an analyte. For instance, the boronic acid group [R-B(OH)2] is typically electron-withdrawing. However, upon binding with an anion like fluoride (B91410), it transforms into an anionic trifluoroboronate form [R-BF3−], which is electron-donating. This switch in electronic properties causes significant and detectable changes in the sensor's fluorescence. nih.gov

Several fluorescent probes have been developed based on this principle, where the 4-(dimethylamino)phenyl group is coupled with other aromatic structures to create a sophisticated ICT system. Examples include probes based on stilbene, diphenyl-1,4-butadiene, and diphenyloxazole structures, all incorporating the dimethylamino group as the electron donor and a boronic acid group as the analyte-responsive unit. nih.gov

A primary mechanism by which these sensors operate is the change in fluorescence intensity—either quenching (decrease) or enhancement (increase)—upon binding to a target analyte. mdpi.com This phenomenon allows for quantitative detection. For example, a sensor system can be designed where the boronic acid group quenches the fluorescence of a quantum dot (QD). When an analyte like horseradish peroxidase (HRP) or transferrin (TRF), which can react with the boronic acid, is introduced, it forms a boronate ester. This interaction can lead to the recovery of the QD's fluorescence, signaling the presence of the analyte. mdpi.com

In another design, the binding of an analyte can disrupt or induce the formation of aggregates, which in turn affects fluorescence. For instance, a positively charged tetraphenylethylene (B103901) (TPEA) derivative can be induced to aggregate by a negatively charged polymer containing phenylboronic acid, leading to fluorescence through aggregation-induced emission (AIE). The introduction of glucose and glucose oxidase generates hydrogen peroxide, which reacts with the boronic acid, reduces the polymer's negative charge, and causes disaggregation of the TPEA, thereby changing the fluorescence signal. rsc.org Similarly, antibody binding to a peptide labeled with two different fluorescent dyes can cause conformational changes that disrupt intramolecular quenching, leading to a significant increase in fluorescence intensity. nih.gov

The table below summarizes the fluorescence response of a sensor incorporating a diboronic acid derivative upon interaction with various metal ions, highlighting its selectivity for Fe³⁺.

| Analyte | Fluorescence Response |

| Fe³⁺ | Significant fluorescence decrease at 400 nm and enhancement at 529 nm |

| Al³⁺ | No significant fluorescence response |

| Cr²⁺ | No significant fluorescence response |

| Other ions (Cu²⁺, Hg²⁺, Zn²⁺, Pb²⁺) | Less significant or no response compared to Fe³⁺ |

| Data derived from a study on a diboronic acid sensor for Fe³⁺ detection. nih.gov |

The fluorescence of sensors based on this compound can also be sensitive to pH changes. The boronic acid group can exist in a neutral trigonal planar form or an anionic tetrahedral form, with the equilibrium between them being pH-dependent. This transition alters the electronic properties of the molecule and, consequently, its fluorescence. This property allows for the development of pH-responsive fluorescent probes. Research has shown that certain boronic acid-based sensors exhibit a stable and strong fluorescence response over a wide pH range, for instance, from pH 2 to 10, making them suitable for pH sensing applications in various environments. nih.gov

Boronate-Affinity Interactions in Biosensing

A key application of this compound in biosensing is based on the unique ability of the boronic acid group to interact with specific biological molecules. This is known as boronate-affinity interaction. mdpi.com

The boronic acid moiety is known to react reversibly with compounds containing cis-diol groups (two hydroxyl groups on adjacent carbon atoms). mdpi.com This reaction forms a stable five- or six-membered cyclic boronate ester. The reversible nature of this covalent bond is crucial; the bond can form under specific conditions (e.g., physiological pH) and dissociate when conditions change, allowing for reusable sensors and dynamic monitoring. This specific interaction is the foundation of boronate-affinity chromatography and a wide range of biosensors. mdpi.com

The reversible covalent interaction with cis-diols makes boronic acid-based sensors, including those derived from this compound, exceptionally well-suited for the detection of saccharides (sugars) and other biomolecules that feature this functional group. mdpi.com These include glucose, fructose (B13574), and more complex carbohydrates found in glycoproteins and lipopolysaccharides (LPSs). mdpi.com

Fluorescent sensors have been designed where the binding of a saccharide to the boronic acid group triggers a change in fluorescence. rsc.org For example, diboronic acid sensors have demonstrated high sensitivity and selectivity for specific complex carbohydrates like sialyl Lewis Y, which is a tumor marker. rsc.org The binding event modulates the sensor's fluorescence, enabling detection. rsc.org

The table below illustrates the binding constants of a boronic acid sensor system with different saccharides, indicating its varying affinity.

| Sensor System | Analyte | Binding Constant (M⁻¹) |

| Phenylboronic Acid (PBA) | D-fructose | 4365 |

| Phenylboronic Acid (PBA) | D-glucose | 110 |

| Sensor 16 (PBA-based) | D-fructose | 353 |

| Sensor 16 (PBA-based) | D-glucose | 1378 |

| Data derived from a study on boronic acid-based fluorescent sensors. rsc.org |

This affinity has also been exploited in electrochemical biosensors. For instance, an aptamer-based sensor for LPS detection immobilizes the aptamer on an electrode. When LPS is captured, a ferrocene-labeled phenylboronic acid binds to the diol groups of the LPS, generating a detectable electrochemical signal. mdpi.com

Detection of Saccharides and Other Biologically Relevant Compounds

Glucose Sensing

The development of accurate and continuous glucose monitoring systems is a major focus of medical research, particularly for managing diabetes mellitus. nih.gov Phenylboronic acid-based sensors have emerged as a promising alternative to traditional enzyme-based methods. nih.govnih.gov These synthetic receptors offer a fully reversible binding mechanism, which is ideal for continuous, real-time measurements. nih.govnih.gov

When incorporated into sensor platforms, such as hydrogels, the binding of glucose to the boronic acid moiety induces a physical or chemical change. birmingham.ac.uk For example, the formation of the boronate ester can increase the negative charge within a hydrogel matrix, leading to swelling due to osmotic pressure. birmingham.ac.uk This volumetric change can be detected by optical methods, such as by observing changes in the diffraction or transmission of light through the material. birmingham.ac.ukbham.ac.uk In one such system, a sensor integrated into a contact lens was capable of quantifying glucose variations under physiological conditions using a smartphone for detection. birmingham.ac.ukbham.ac.uk

The table below summarizes findings for boronic acid-based glucose sensors, illustrating the principles applicable to derivatives like this compound.

| Sensor Design Principle | Analyte | Binding Constant (M⁻¹) | Key Finding |

| Diboronic Acid Receptor | Glucose | 3980 | The spatial arrangement of two boronic acid groups created a binding pocket with high selectivity for glucose over other sugars like fructose. nih.gov |

| Diboronic Acid Receptor | Fructose | 316 | The binding affinity for fructose was over 12 times lower than for glucose, demonstrating high selectivity. nih.gov |

| Diboronic Acid Receptor | Galactose | 158 | The binding affinity for galactose was significantly lower than for glucose. nih.gov |

Fructose and Ribose Derivatives Detection

The same fundamental principle of cis-diol binding allows for the detection of other saccharides like fructose and ribose, which are also rich in diol groups. nih.gov While glucose sensing has been the most widely explored application, the inherent reactivity of the boronic acid group is not limited to a single sugar. nih.gov By modifying the sensor's structure, particularly the spatial orientation of the boronic acid binding sites, it is possible to tune the selectivity toward different saccharides. nih.gov For instance, research on diboronic acid sensors has shown that adjusting the linker between the two boronic acid units can create a "pocket" that preferentially binds glucose over fructose. nih.gov This demonstrates the potential to design sensors based on this compound that are selective for fructose or ribose derivatives by tailoring the molecular architecture of the sensor.

Biosensor Fabrication

This compound is a valuable building block in the fabrication of biosensors for detecting a range of biomolecules. chemimpex.com The ability to form reversible covalent bonds with diol-containing species is a key feature exploited in these devices. researchgate.net These biosensors are used across various fields, including medical diagnostics and environmental monitoring. chemimpex.commdpi.com

In medical diagnostics, this compound and related compounds are employed to create sensors for clinically relevant biomarkers. chemimpex.com A significant application is the detection of glycoproteins, such as glycated hemoglobin (HbA1c). nih.gov HbA1c sensors are critical for monitoring long-term blood glucose levels in diabetic patients. nih.gov Electrodes modified with phenylboronic acid can capture these glycoproteins because of the sugar chains on their surface, enabling electrochemical detection. nih.gov This approach provides a valuable alternative to traditional glucose monitoring. nih.gov

The robustness and sensitivity of boronic acid-based sensors also make them suitable for environmental monitoring. chemimpex.commdpi.com Electrochemical biosensors, in particular, are widely used for this purpose due to their fast response times, high sensitivity, and low cost. mdpi.com By modifying electrode surfaces with boronic acid derivatives, sensors can be fabricated to detect specific diol-containing environmental pollutants. researchgate.netmdpi.com

Electrochemical Biosensors

Electrochemical biosensors represent a major class of analytical devices where this compound finds application. nih.govrsc.org These sensors translate the chemical recognition of an analyte into an electrical signal. mdpi.com Phenylboronic acid derivatives can be immobilized on electrode surfaces to act as synthetic receptors for target analytes containing cis-diols. researchgate.netmdpi.com The binding of the target molecule to the boronic acid alters the electrochemical environment at the electrode-solution interface, causing a measurable change in current (amperometry) or potential (potentiometry). nih.govmdpi.com

Boronic Acid-Based Electroactive Molecules as Labels

A sophisticated strategy in electrochemical biosensing involves using boronic acid derivatives that are tagged with a redox-active molecule, such as ferrocene. nih.govmdpi.com These molecules function as electroactive labels. mdpi.com In this configuration, a recognition element on an electrode first captures a target analyte. Then, the boronic acid-based electroactive label is introduced, which binds to the cis-diol units present on the captured analyte. mdpi.com The presence of the redox-active tag generates a strong electrochemical signal, which can be used for highly sensitive quantification. mdpi.com The electron-donating dimethylamino group in this compound can influence the redox properties, making it a candidate for developing such electroactive labels.

Recognition of Cis-Diol Units

Phenylboronic acids are widely utilized for their ability to recognize saccharides due to their formation of bonds with the cis-diol components of these molecules. mdpi.commdpi.com This interaction is a key principle in the development of sensors for various biological molecules. mdpi.commdpi.com Specifically, boronic acids can reversibly and specifically interact with 1,2- or 1,3-diols to create five or six-membered cyclic esters. nih.gov This characteristic has led to the use of boronic acid-based materials as synthetic receptors for the detection of species containing cis-diols. nih.gov

Fluorescent boronate affinity molecules have become increasingly important in fluorescence sensing and detection because of their selective recognition of molecules containing cis-diols. rsc.org However, a challenge with conventional fluorescent boronate affinity molecules is their difficulty in distinguishing between different types of cis-diols based solely on their fluorescence responses. rsc.org To address this, a method combining phenylboronic acid-functionalized fluorescent molecules with principal component analysis (PCA) has been developed to differentiate various cis-diols, including nucleosides, nucleotides, sugars, and glycoproteins. rsc.org

For instance, a capacitive sensor for detecting saccharides has been developed based on the selective interaction between diols and aminophenylboronic acid (APBA) immobilized on a gold electrode. nih.gov This system has been successfully tested for glucose, fructose, and dextran (B179266) over a broad range of concentrations. nih.govresearchgate.net

Fluoride Sensing Mechanisms

The boronic acid group's ability to interact with fluoride is a foundational principle for a variety of fluorescent probes. nih.gov This interaction leads to spectral shifts and/or changes in intensity, which in many cases allows for the ratiometric detection of fluoride. nih.gov

Interaction with Fluoride to Form Trifluoroboronate Anion

The sensing mechanism of boronic acid-based fluorescent probes involves the interaction of the boronic acid group with fluoride to form a trifluoroboronate anion ([R-BF3]⁻). nih.gov This transformation from the neutral boronic acid group [R-B(OH)2], which acts as an electron-withdrawing group, to the anionic trifluoro form, an electron-donating group, is the source of the observed spectral changes. nih.gov The binding of the fluoride ion can trigger aggregation in certain sensor ensembles, leading to intense excimer emission and enabling sensitive fluoride detection. nih.govuq.edu.auresearchgate.net

Intramolecular Charge Transfer (ICT) Mechanisms

Many fluorescent probes for fluoride leverage an intramolecular charge transfer (ICT) mechanism. nih.gov These probes combine the boronic acid group with either electron-donating groups, like dimethylamino, or electron-withdrawing groups, such as cyano. nih.gov The significant spectral changes observed are due to the difference in the electron-withdrawing capability of the boron group in the absence and presence of fluoride. nih.gov

For example, in probes like DSTBA and DAPB-PBA, which contain an electron-donating N,N-dimethylamino group, the ICT occurs in the neutral form of the boronic acid. nih.gov The interaction with fluoride leads to the formation of the trifluoroboronate anion, causing a blue shift and an increase in fluorescence intensity due to the loss of the ICT property in the excited state. nih.gov This ICT mechanism is instrumental in creating ratiometric probes or probes that exhibit an increase in fluorescence intensity upon binding with fluoride. nih.gov

It is important to note that not all molecules with similar structures exhibit ICT. For instance, 4-fluoro-N,N-dimethylaniline (DMA4F) shows only a single fluorescence from a locally excited state, regardless of solvent polarity, temperature, or excitation wavelength, indicating an absence of ICT. nih.gov

Bacteria Detection

The detection of bacteria is a critical need for the early diagnosis of infections. nih.gov Phenylboronic acid has been investigated as a key component in novel bacterial detection systems due to its ability to interact with saccharides on bacterial surfaces. mdpi.comnih.gov

Interaction with Bacterial Surface Glycolipids

The primary mechanism for bacterial recognition by boronic acid-based probes is the binding between the terminal phenylboronic acids on the probe and the glycolipids present on the surface of bacteria. nih.govbohrium.com This interaction is driven by the formation of bonds with the cis-diol units of the saccharides within the glycolipids, rather than by electrostatic interactions. nih.govbohrium.com This binding can lead to the formation of aggregates, which can be observed visually and measured through changes in turbidity or fluorescence. mdpi.comnih.gov

Fluorescent Dendrimer Modifications for Detection

To enhance the sensitivity of bacterial detection, fluorescently labeled poly(amidoamine) (PAMAM) dendrimers modified with phenylboronic acid have been developed. mdpi.combohrium.com These probes, such as Dan-B-PAMAMs, can detect bacteria at concentrations as low as 10⁴ colony-forming units (CFU)·mL⁻¹ within 20 minutes. mdpi.comnih.gov The aggregation caused by the binding of the dendrimer to the bacterial surface results in a reduction of fluorescence. nih.govbohrium.com The sensitivity of this detection method is influenced by the number of terminal phenylboronic acids on the dendrimer, which determines the size of the aggregates formed. mdpi.com

For example, a study demonstrated that a PAMAM dendrimer modified with phenylboronic acid and a fluorescent dansyl group (Dan-B8.5-PAMAM) showed significantly improved sensitivity in detecting S. aureus and E. coli. mdpi.com The change in fluorescence intensity upon interaction with bacteria provides a rapid and sensitive detection method. mdpi.com

Interactive Data Table: Bacterial Detection using Dan-B8.5-PAMAM

| Bacteria | Maximum Concentration for Visible Aggregation (CFU/mL) | Detection Limit (Fluorescence) (CFU/mL) |

| S. aureus | 10⁷ | 10⁴ |

| E. coli | 10⁹ | 10⁴ |

Biological Activity and Medicinal Chemistry Investigations

Enzyme Inhibition Studies

Boronic acids as a class have garnered substantial interest for their ability to inhibit various enzymes, a property attributed to the boron atom's capacity to form stable, reversible covalent bonds with active site nucleophiles.

Protease Inhibition

Phenylboronic acid and its derivatives are known for their potential to act as inhibitors of proteases, particularly serine proteases. nd.edu This inhibitory action stems from the electrophilic nature of the boron atom, which can readily interact with the hydroxyl group of a serine residue in the enzyme's active site, forming a stable tetrahedral adduct. This interaction effectively blocks the enzyme's catalytic activity. The development of boronic acid-based drugs, such as the FDA-approved proteasome inhibitor bortezomib, underscores the therapeutic potential of this class of compounds in targeting proteases involved in disease pathways. nih.gov

Kinase Inhibition

The development of selective kinase inhibitors is a significant challenge in drug discovery, primarily because the ATP-binding sites targeted by many inhibitors are highly conserved across the kinome. nih.govreactionbiology.com While specific inhibitory data for 4-(Dimethylamino)phenylboronic acid against particular kinases is not extensively detailed in the cited literature, boronic acid derivatives are frequently included in screening libraries to identify novel kinase inhibitors. selleckchem.comnih.gov The unique electronic and structural characteristics of the boronic acid moiety offer a distinct chemical space for designing inhibitors that can target kinase active sites.

Role in Drug Discovery and Development

This compound serves as a crucial intermediate and building block in the creation of new chemical entities with therapeutic potential. chemimpex.comevonik.com Its utility is most prominently demonstrated in its application in carbon-carbon bond-forming reactions.

Synthesis of Novel Bioactive Molecules

The primary application of this compound in organic synthesis is its use in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. sigmaaldrich.com This reaction is a powerful and widely used method for creating biaryl compounds, which are common structural motifs in many biologically active molecules. researchgate.netresearchgate.netnih.gov Researchers have utilized this compound to synthesize a variety of novel molecules with potential pharmacological applications.

For example, it has been used as a key reagent in the preparation of substituted phenylfuranylnicotinamidines, which have been investigated for their antiproliferative activities.

| Reactant 1 | Reactant 2 | Resulting Bioactive Core Structure | Potential Application |

|---|---|---|---|

| This compound | 6-(5-bromofuran-2-yl)nicotinonitrile | 6-[5-(4-(Dimethylamino)phenyl)furan-2-yl]nicotinonitrile | Antiproliferative Agents |

Development of Therapeutic Agents

The synthesis of novel molecules using this compound directly contributes to the development of potential therapeutic agents. It serves as a key intermediate in the synthesis of various pharmaceuticals, with research particularly focused on drugs targeting cancer and diabetes. chemimpex.com The ability to use this compound to construct complex molecular architectures allows for the exploration of new structure-activity relationships and the optimization of lead compounds in the drug development pipeline. Phenylboronic acid derivatives, in general, are being explored for targeted cancer therapy due to their ability to selectively bind with sialic acids that are often overexpressed on the surface of cancer cells. nih.govnih.govnih.govsemanticscholar.org

Influence of Dimethylamino Group on Biological Properties

The dimethylamino group at the para-position of the phenyl ring significantly influences the compound's chemical and, consequently, its biological properties.

Electronic Effects : As a strong electron-donating group, the dimethylamino moiety increases the electron density on the aromatic ring. researchgate.net This electronic effect can modulate the reactivity of the boronic acid in synthetic reactions and influence the binding interactions of the final molecule with its biological target. researchgate.net In contrast, electron-withdrawing groups, such as fluorine, tend to increase the acidity of the boronic acid. mdpi.com

Bioconjugation Processes

Bioconjugation is a chemical strategy used to link molecules, at least one of which is a biomolecule, to form a stable complex. This compound and its parent compound, phenylboronic acid (PBA), are valuable reagents in this field due to the unique ability of the boronic acid moiety to form reversible covalent bonds with diol-containing molecules. chemimpex.comnih.gov This reaction is highly selective and can occur in aqueous solutions under mild conditions, making it ideal for processes involving sensitive biological molecules. manchester.ac.uk

The functionalization of surfaces with phenylboronic acid derivatives is a key strategy in the development of advanced drug delivery systems. nih.gov This approach allows for the immobilization of various biomolecules, such as proteins, glycoproteins, and polysaccharides, onto surfaces like nanoparticles, hydrogels, and sensor chips to enhance the efficacy and targeting of therapeutic agents. chemimpex.comnih.gov

One major application is the creation of stimuli-responsive nano-drug delivery systems. nih.gov For example, researchers have designed nanoparticles that self-assemble through the formation of phenylboronic ester linkages between hydrophobic polymers bearing pendent phenylboronic acid groups and hydrophilic polymers terminated with diol-containing molecules like dopamine. nih.gov These nanoparticles can encapsulate anticancer drugs, such as Paclitaxel, and are designed to be stable at physiological pH but dissociate in the acidic microenvironment of tumors, triggering the release of the drug payload directly at the target site. nih.gov

This strategy has been shown to improve the pharmacokinetics of drugs, enhance their accumulation in tumors, and reduce systemic toxicity. nih.govsciopen.com The reversible nature of the boronate ester bond is crucial, as it allows for the controlled release of the therapeutic agent in response to specific biological cues. japsonline.comjapsonline.com

Furthermore, PBA-modified materials are used to improve the mucoadhesive properties of drug delivery vehicles, such as contact lenses. nih.gov By incorporating a polymerizable phenylboronic acid into hydrogel materials, these lenses can bind with diol-containing wetting agents like hyaluronan and hydroxypropyl guar. nih.gov This not only has the potential to improve comfort but also provides a mechanism for sustained drug release, as the hydrophobic nature of the PBA moiety can modulate the release kinetics of ophthalmic drugs. nih.gov

Below is a table summarizing examples of surface bioconjugation for drug delivery.

| Surface/System | Conjugated Biomolecule/Drug | Application/Principle | Reference |

| Polymer Nanoparticles | Paclitaxel (encapsulated) | pH-responsive drug release in acidic tumor microenvironments. | nih.gov |

| Albumin-based Nanoparticles | Paclitaxel (prodrug) | Enhanced colloidal stability and tumor accumulation. | sciopen.com |

| Chitosan Nanoparticles | Insulin | Glucose-responsive insulin release for diabetes management. | japsonline.comjapsonline.com |

| Hydrogel Contact Lenses | Atropine, Dexamethasone | Sustained ophthalmic drug release and improved wetting agent binding. | nih.gov |

Interaction Studies with Biological Targets

The therapeutic and diagnostic potential of this compound is rooted in its specific interactions with biological targets, primarily those containing diol functionalities. These interactions are the focus of extensive research to understand binding affinities and the dynamics of complex formation.

The affinity of phenylboronic acids for diol-containing molecules is a critical factor in their biological applications. Research has focused on quantifying this binding to design systems with high specificity and desired responsiveness. Phenylboronic acids are known to bind selectively to the glycerol side chain of sialic acids, which are often overexpressed on the surface of cancer cells. nih.govacs.org This interaction has been explored to develop targeted cancer therapies. nih.gov

Quantitative assessments of the complexation between various boronic acids and diols have been performed to determine their equilibrium constants (Keq). manchester.ac.uknih.gov These studies reveal that the binding affinity is highly dependent on the structure of both the boronic acid and the diol. For instance, catechols (aromatic diols) generally exhibit binding constants that are three orders of magnitude higher than those of aliphatic diols. manchester.ac.uknih.gov This high affinity has been leveraged for sensing and bioconjugation purposes.

Techniques such as surface plasmon resonance (SPR) spectroscopy are employed to analyze the interactions between surface-immobilized boronic acids and solution-phase glycoproteins in real-time. nih.gov Such studies allow for the characterization of both the association and dissociation phases of the binding event, providing valuable data on the stability and reversibility of the interaction. In one study, the affinity interactions of flavin adenine dinucleotide (FAD) and horseradish peroxidase (HRP) with phenylboronic acid monolayers were investigated using voltammetric and microgravimetric methods, demonstrating reversible binding that could be displaced by the addition of a sugar like sorbitol. nih.gov

The following table presents data on the equilibrium constants for the complexation of different diols with a phenylboronic acid derivative, illustrating the variance in binding affinity.

| Diol Compound | Type | Equilibrium Constant (Keq) in M⁻¹ (at pH 7.4) | Reference |

| Alizarin Red S | Catechol | 25,000 | manchester.ac.uk |

| Dopamine | Catechol | 4,400 | manchester.ac.uk |

| D-Fructose | Aliphatic | 210 | manchester.ac.uk |

| D-Glucose | Aliphatic | 13 | manchester.ac.uk |

| Propane-1,2-diol | Aliphatic | 2.6 | manchester.ac.uk |

The fundamental interaction enabling the biological activity of this compound is its ability to form reversible, cyclic boronate esters with molecules containing 1,2- or 1,3-diol groups. nih.govresearchgate.net This reaction is a cornerstone of its use in sensors, separation techniques, and drug delivery. nih.govresearchgate.net

The mechanism involves the boronic acid (a Lewis acid) accepting a hydroxide ion to form a more reactive, negatively charged tetrahedral boronate species. nih.govnih.gov This boronate ion then reacts with a diol, releasing water to form a stable five- or six-membered cyclic ester. nih.govresearchgate.net

A key feature of this complexation is its reversibility, which is highly dependent on the ambient pH. manchester.ac.uk The equilibrium between the boronic acid and the boronate ester is pH-sensitive; the formation of the ester complex is favored at or above the pKa of the boronic acid (typically in neutral to alkaline conditions), where the tetrahedral boronate form is more prevalent. manchester.ac.uknih.gov Conversely, in acidic conditions, the equilibrium shifts, leading to the dissociation of the complex and the release of the diol-containing molecule. manchester.ac.uknih.gov This pH-responsiveness is a critical feature exploited in drug delivery systems designed to release their payload in the acidic environment of tumors or specific cellular compartments. nih.gov The complex can also be reversed by the presence of a competing diol with a higher binding affinity. nih.gov

This dynamic covalent chemistry allows for the creation of intelligent materials and systems that can respond to specific physiological signals, making phenylboronic acid derivatives highly valuable tools in medicinal chemistry and biotechnology. nih.govmanchester.ac.uk

Analytical Chemistry Methodologies

Derivatization Strategies for Enhanced Detection

Derivatization is a key strategy in analytical chemistry to modify an analyte to improve its detection or separation. 4-(Dimethylamino)phenylboronic acid is particularly useful for derivatizing compounds containing cis-diol functionalities, such as brassinosteroids, due to the formation of a stable cyclic boronate ester. This modification often enhances the ionization efficiency and chromatographic behavior of the target molecules.

This compound Derivatization for Brassinosteroids

Brassinosteroids (BRs) are a class of plant hormones that play a crucial role in plant growth and development. Their low endogenous concentrations necessitate highly sensitive analytical methods for their quantification. Derivatization with this compound (DMAPBA) has emerged as a valuable technique to enhance the detection of BRs by mass spectrometry. researchgate.netnih.govnih.gov The dimethylamino group in the DMAPBA molecule improves the ionization efficiency of the BR-derivative, leading to a stronger signal in the mass spectrometer. nih.gov

A sophisticated analytical method has been developed for the quantification of brassinosteroids in plant tissues that combines online two-dimensional microscale solid phase extraction (2D-μSPE) with on-column derivatization using this compound, followed by ultra-high performance liquid chromatography-electrospray ionization-tandem mass spectrometry (UHPLC-ESI-MS/MS). researchgate.net This automated and sensitive method allows for the analysis of multiple BRs, including 24-epibrassinolide, 24-epicastasterone, 6-deoxo-24-epicastasterone, teasterone, and typhasterol. researchgate.net The online derivatization with DMAPBA significantly enhances the mass spectrometric response, enabling the detection of these low-abundance hormones in small amounts of plant tissue. researchgate.net

Mass Spectrometry Applications

The utility of this compound extends beyond the analysis of brassinosteroids. Its ability to react with cis-diols makes it a valuable tool for the selective detection of other important biomolecules, such as sugars and their conjugates, by mass spectrometry.

Selective Detection of Sugars and Peptide-Sugar Conjugates

Phenylboronic acids and their derivatives, including this compound, are utilized for the selective detection of sugars and peptide-sugar conjugates in mass spectrometry. nih.gov The formation of complexes between the boronic acid tag and the sugar moiety is confirmed by the characteristic isotopic distribution of boron in the mass spectrum. nih.gov This selective binding allows for the targeted analysis of carbohydrates and their conjugates, even in complex biological samples. nih.gov

Polymer Chemistry and Materials Science Research

Modification of Polymer Properties

The incorporation of 4-(Dimethylamino)phenylboronic acid into polymer structures allows for the significant modification of their properties, leading to the development of "smart" materials that can respond to external stimuli. Phenylboronic acid (PBA) and its derivatives are known for their ability to form reversible covalent bonds with diols. This interaction is sensitive to changes in pH, the presence of sugars, and hydrogen peroxide, making PBA-containing polymers highly responsive. nih.gov

By integrating this compound into polymer chains, researchers can create materials with tunable characteristics. For instance, the solubility and swelling behavior of these polymers can be controlled by altering the pH of the surrounding environment. This responsiveness is attributed to the equilibrium between the uncharged trigonal boronic acid and the charged tetrahedral boronate ester. This reversible binding has been fundamental to the application of phenylboronic acid-containing polymers in various biomedical fields.

Furthermore, the introduction of the dimethylamino group can impart additional functionalities to the polymer. Research into multifunctional PBA-polymers has shown that these materials can exhibit properties such as fluorescence and enhanced bio-adhesion, expanding their potential applications in areas like bio-sensing and controlled drug delivery. nih.gov The development of these stimuli-responsive polymers opens up new avenues for creating sophisticated materials with tailored functionalities.

Surface Modification

The functionalization of material surfaces with polymers containing this compound is a promising strategy for creating advanced functional materials. Surface modification can endow materials with new properties, such as improved biocompatibility, targeted adhesion, and stimuli-responsive behavior, without altering the bulk properties of the underlying substrate.

One common technique for surface modification is polymer grafting, where polymer chains are attached to a surface. This can be achieved through "grafting to" or "grafting from" methods. The "grafting to" approach involves attaching pre-synthesized polymers with reactive end-groups to the surface, while the "grafting from" method involves growing polymer chains directly from initiator sites anchored on the surface.

Polymers incorporating this compound can be grafted onto various surfaces to create "smart" interfaces. For example, surfaces modified with these polymers can exhibit reversible changes in wettability or adhesion in response to pH or the presence of specific biomolecules like glucose. This is due to the diol-binding capability of the boronic acid moiety. Such responsive surfaces have potential applications in microfluidics, biosensors, and drug delivery devices.

The dimethylamino group can further enhance the functionality of these modified surfaces. For instance, it can introduce a pH-responsive character or serve as a site for further chemical modifications, allowing for the creation of multifunctional surfaces with tailored properties for specific applications.

Antibacterial Polymeric Materials

The development of polymeric materials with inherent antibacterial properties is a critical area of research, particularly for applications in healthcare and public hygiene. Copolymers incorporating 4-vinyl phenylboronic acid, a derivative of this compound, have shown significant promise in this field.

Poly[(4-vinyl phenylboronic acid)-co-(2-(dimethylamino)ethyl methacrylate)] Copolymers

Studies have shown that both quaternized and non-quaternized forms of P(VPBA-co-DMAEMA) copolymers exhibit higher Minimum Inhibitory Concentration (MIC) values compared to PDMAEMA homopolymers, indicating their potent antibacterial activity. The molecular weight of these copolymers has been found to influence their effectiveness against different types of bacteria. For example, higher molecular weight copolymers were more effective against Escherichia coli, while lower molecular weight versions showed greater activity against Staphylococcus aureus.

The quaternization of the DMAEMA units in the copolymer, using agents like methyl, pentyl, and octyl iodides, further enhances the antibacterial efficacy. This modification introduces a permanent positive charge, which is believed to interact with and disrupt the negatively charged bacterial cell membranes.

| Copolymer Characteristic | Antibacterial Activity Finding |

| P(VPBA-co-DMAEMA) vs. PDMAEMA Homopolymer | Higher MIC values observed for the copolymer. |

| Effect of Molecular Weight | High MW more active against E. coli; Low MW more active against S. aureus. |

| Quaternization | Enhances antibacterial activity. |

Application in Water-Based Paints

A significant application of these antibacterial copolymers is their use as additives in water-based paints to create surfaces with long-lasting antibacterial and anti-biofilm properties. When incorporated into paint formulations, these copolymers can prevent the growth of bacteria on coated surfaces.

Research has demonstrated that paint films containing quaternized PDMAEMA homopolymers show good antibacterial activity. However, the inclusion of VPBA in the copolymer structure significantly improves the anti-biofilm properties of the paint. Paint films containing P(VPBA-co-5QDMAEMA) copolymers, where the DMAEMA is quaternized, have been found to exhibit the most effective antibacterial and anti-biofilm characteristics.